

Spectroscopic Analysis of Vinyl Propionate: A Technical Guide

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Compound of Interest

Compound Name: Vinyl propionate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **vinyl propionate**, a key monomer in polymer synthesis. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two fundamental techniques for molecular structure elucidation and characterization. This document presents detailed experimental protocols, quantitative spectral data, and visual representations of the underlying principles and workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **vinyl propionate** ($C_5H_8O_2$), both 1H and ^{13}C NMR are instrumental in confirming its structure.

1H NMR Spectral Data

The 1H NMR spectrum of **vinyl propionate** exhibits characteristic signals corresponding to the vinyl and propionyl groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).

Table 1: 1H NMR Spectral Data for **Vinyl Propionate**

Protons	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz
CH ₃	~1.15	Triplet (t)	~7.5
CH ₂	~2.35	Quartet (q)	~7.5
=CH ₂ (cis to O)	~4.55	Doublet of Doublets (dd)	~6.3, ~1.5
=CH ₂ (trans to O)	~4.85	Doublet of Doublets (dd)	~14.0, ~1.5
-O-CH=	~7.25	Doublet of Doublets (dd)	~14.0, ~6.3

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the **vinyl propionate** molecule.

Table 2: ¹³C NMR Spectral Data for **Vinyl Propionate**

Carbon	Chemical Shift (δ) ppm
CH ₃	~9.0
CH ₂	~27.5
=CH ₂	~97.5
=CH	~141.5
C=O	~173.0

Note: These are typical chemical shift values and can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **vinyl propionate** shows characteristic absorption bands for the ester and vinyl functional groups.

Table 3: Characteristic IR Absorption Bands for **Vinyl Propionate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
~3100	Medium	=C-H	Stretching
~2980	Medium	C-H (sp ³)	Stretching
~1760	Strong	C=O (Ester)	Stretching
~1645	Medium	C=C	Stretching
~1140	Strong	C-O	Stretching
~950, ~870	Strong	=C-H	Bending (out-of-plane)

Experimental Protocols

NMR Sample Preparation and Analysis

A properly prepared sample is crucial for obtaining a high-quality NMR spectrum.

Methodology:

- **Sample Weighing:** Accurately weigh approximately 5-20 mg of **vinyl propionate** for ¹H NMR and 20-50 mg for ¹³C NMR.[\[1\]](#)
- **Solvent Selection:** Choose a suitable deuterated solvent that completely dissolves the sample, such as chloroform-d (CDCl₃).[\[1\]](#) Deuterated solvents are used to avoid strong solvent signals in the ¹H NMR spectrum.[\[2\]](#)
- **Dissolution:** Dissolve the **vinyl propionate** in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[\[3\]](#)

- Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[\[3\]](#)[\[4\]](#)
- Sample Volume: Ensure the final sample volume in the NMR tube is between 4-5 cm in height.[\[1\]](#)[\[2\]](#)
- Capping and Cleaning: Cap the NMR tube and carefully wipe the outside with a tissue dampened with ethanol or acetone to remove any fingerprints or dust.[\[1\]](#)
- Analysis: Insert the sample into the NMR spectrometer. The instrument will then perform locking onto the deuterium signal of the solvent, shimming to optimize the magnetic field homogeneity, and tuning the probe before acquiring the spectrum.[\[1\]](#)

IR Sample Preparation and Analysis (Neat Liquid)

For a liquid sample like **vinyl propionate**, the "neat" or thin-film method is commonly employed.

Methodology:

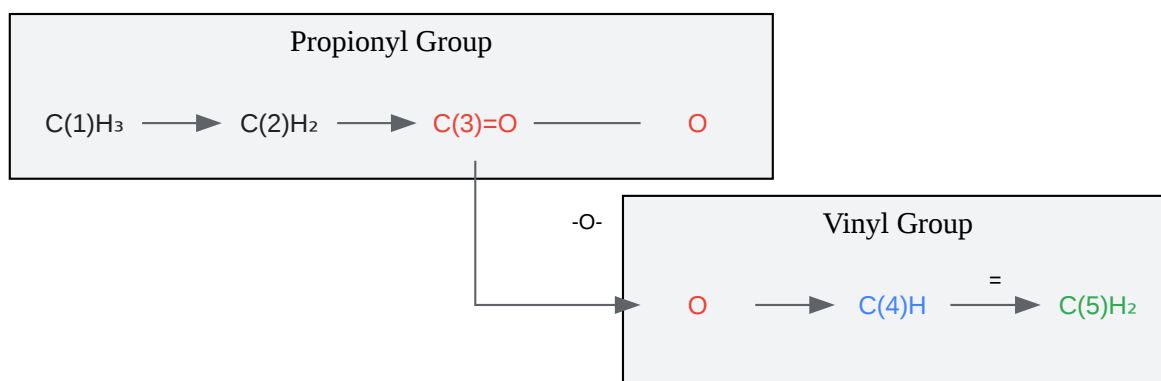
- Plate Preparation: Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle the plates by their edges to avoid transferring moisture from your fingers.[\[5\]](#)
- Sample Application: Place one to two drops of **vinyl propionate** onto the center of one salt plate.[\[6\]](#)
- Sandwiching: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[\[5\]](#)[\[7\]](#)
- Mounting: Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
- Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric and instrumental interferences.
- Sample Scan: Acquire the IR spectrum of the **vinyl propionate** sample.[\[8\]](#)

- Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and return them to the desiccator.[5][7]

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of **vinyl propionate** with its proton and carbon atom labeling corresponding to the NMR data.

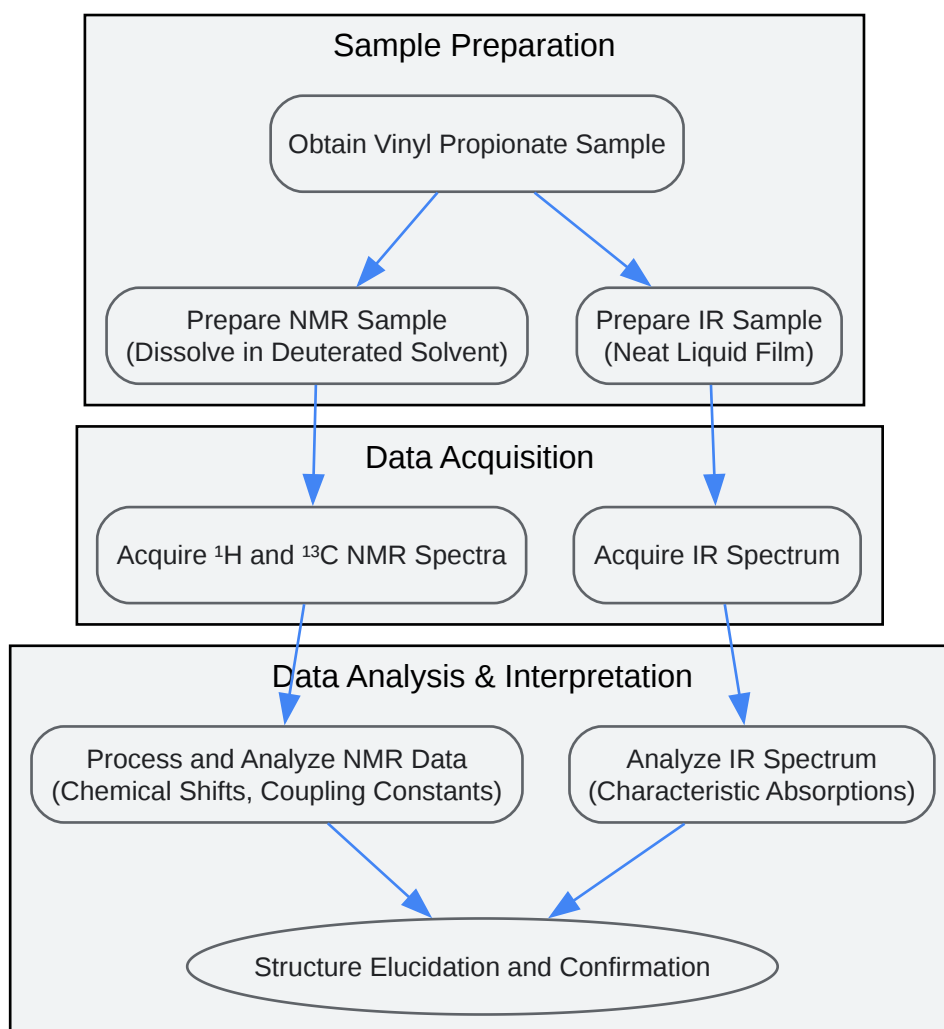


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Molecular structure of **vinyl propionate** with atom numbering for NMR.

Workflow for Spectroscopic Analysis

This diagram outlines the logical steps involved in the spectroscopic characterization of a chemical sample.



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Workflow for the spectroscopic analysis of a chemical sample.

Key Functional Group Regions in the IR Spectrum

This diagram highlights the characteristic regions in the infrared spectrum corresponding to the main functional groups in **vinyl propionate**.

Key functional group regions in the IR spectrum of **vinyl propionate**.

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